molecular formula C14H23NO3 B1403548 Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1211582-76-1

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B1403548
CAS No.: 1211582-76-1
M. Wt: 253.34 g/mol
InChI Key: MIZQULFRTFUAHQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a heterocyclic compound with a unique spiro structure.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spiro structure and the presence of both an oxo group and a tert-butyl ester group.

Biological Activity

Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 1211582-76-1) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H23NO3
  • Molecular Weight : 253.34 g/mol
  • Purity : Typically ≥ 95%
  • Storage Conditions : Store at room temperature, away from moisture and light.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, primarily through its interaction with cellular pathways related to oxidative stress and apoptosis.

  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Apoptotic Pathways : Preliminary studies suggest that the compound may influence apoptotic pathways, potentially through modulation of Bcl-2 family proteins and caspases, similar to other spirocyclic compounds known for their effects on cell survival and death mechanisms.

Study 1: Antioxidant Properties

In a study evaluating the antioxidant effects of various spirocyclic compounds, this compound demonstrated significant scavenging activity against free radicals, as measured by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound's ability to quench free radicals indicates its potential use as a therapeutic agent in conditions associated with oxidative stress.

Study 2: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of several spirocyclic derivatives on human cancer cell lines. This compound showed selective toxicity towards HepG2 liver cancer cells, with IC50 values indicating significant cell death at micromolar concentrations. The mechanism appears to involve mitochondrial dysfunction and activation of apoptotic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
CytotoxicitySelective toxicity in HepG2 cells
Apoptosis InductionModulation of Bcl-2 and caspase pathways

Discussion

The biological activity of this compound suggests a multifaceted role in cellular processes, particularly concerning oxidative stress and apoptosis. Its structural features may contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(15)8-5-11(16)6-9-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZQULFRTFUAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-76-1
Record name tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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